
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3-dimethyl-4-oxopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to various bioactive compounds. Here are some key applications:
- Synthesis of Bioactive Molecules :
- Anticancer Research :
- Neuropharmacology :
Synthetic Methodologies
The synthesis of this compound involves several methodologies that highlight its utility in organic chemistry:
Reaction Conditions
Step | Reagents | Conditions |
---|---|---|
1 | Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | THF, -78 °C |
2 | Potassium tert-butoxide | Added over 5 min |
3 | Methyl methacrylate | Added dropwise; allowed to warm to ambient temperature |
This reaction sequence demonstrates the compound's role as an intermediate in more complex synthetic routes, showcasing its versatility in organic synthesis .
Case Studies
- Case Study on Anticancer Activity :
- Neuroactive Compound Development :
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The piperidine ring can interact with different molecular targets, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the 3,3-dimethyl substitution on the piperidine ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity compared to its analogs.
Biological Activity
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with tert-butyl and dimethyl substitutions, which enhance its chemical reactivity and biological profile. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor by binding to active sites and blocking substrate access, which can disrupt various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : It serves as an important intermediate in the synthesis of crizotinib, a drug used for targeted cancer therapies. In vitro studies suggest that derivatives of the compound can prevent the aggregation of amyloid-beta peptide, indicating potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Its specific interactions can lead to the modulation of these pathways, offering therapeutic avenues for diseases related to enzyme dysregulation .
Applications in Research
This compound has been utilized in various scientific research applications:
- Synthesis of Biologically Active Compounds : It is employed as a key intermediate in the synthesis of several biologically active molecules. For instance, it plays a role in the stereoselective synthesis of substituted piperidine derivatives that are valuable in medicinal chemistry .
- Green Chemistry : The compound is also recognized for its utility as a chemoselective tert-butoxycarbonylation reagent for amines, showcasing its versatility in green chemistry applications .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated effectiveness in inhibiting cancer cell proliferation through enzyme inhibition pathways. |
Study B | Amyloid-beta Aggregation | Showed that derivatives prevent aggregation, suggesting therapeutic potential for Alzheimer's disease. |
Study C | Synthesis Applications | Highlighted its role as an intermediate for synthesizing complex organic molecules with biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of piperidine derivatives with tert-butyl protecting groups. For example, analogous compounds (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Key steps include:
- Protection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the piperidine nitrogen .
- Oxidation/Reduction : Controlled oxidation of intermediates (e.g., using KMnO₄ or H₂O₂) to introduce ketone groups, followed by purification via silica gel chromatography .
- Optimization : Reaction temperatures (0–20°C) and catalysts (e.g., DMAP, triethylamine) improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or LC-MS to assess purity (>95% typical for research-grade compounds) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ketone carbonyl at ~210 ppm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Respiratory protection, nitrile gloves, and goggles to prevent inhalation/skin contact (acute toxicity Category 4 via oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- QSAR/QSPR : Quantum chemistry calculations (e.g., DFT) model electron density at the ketone group, predicting susceptibility to nucleophilic attack .
- Solvent Effects : Molecular dynamics simulations assess solvation dynamics in polar aprotic solvents (e.g., DMF, DMSO), which stabilize transition states .
- Contradictions : Experimental yields may diverge from predictions due to steric hindrance from tert-butyl groups .
Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?
- Methodological Answer :
- Parameter Screening : Vary temperature, solvent (e.g., dichloromethane vs. THF), and catalysts (e.g., Pd/C for hydrogenation) to optimize kinetic vs. thermodynamic control .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidation to carboxylic acids) to refine reaction conditions .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : SHELX-refined structures reveal C=O⋯H–N hydrogen bonds between piperidine NH and ketone groups, forming R₂²(8) motifs .
- Thermal Stability : DSC/TGA correlates packing density (via H-bond networks) with decomposition temperatures .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Intermediate Utility : The ketone group undergoes reductive amination to form sp³-rich pharmacophores (e.g., antiviral agents) .
- Case Study : Analogous tert-butyl piperidine carboxylates are precursors to kinase inhibitors, with Boc deprotection enabling late-stage functionalization .
Q. How can researchers mitigate decomposition during long-term storage?
- Methodological Answer :
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCAGVCUIHYAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624244 | |
Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-06-4 | |
Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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